molecular formula C16H13ClN2O2 B1621171 4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 261363-76-2

4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

Cat. No. B1621171
CAS RN: 261363-76-2
M. Wt: 300.74 g/mol
InChI Key: HAYOYFVZSLFLNJ-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research: Potential Antitumor Activity

This compound may serve as a precursor or intermediate in the synthesis of molecules with potential antitumor properties. The pyrrolo[3,4-c]pyridine moiety is structurally similar to naturally occurring nucleosides like Formycin A and B, which have shown significant antitumor activity . Research into derivatives of this compound could lead to the discovery of new cancer therapies.

Organic Synthesis: Intermediate for Heterocyclic Compounds

In organic chemistry, 4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione can be used as an intermediate for the synthesis of various heterocyclic compounds. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities .

Agrochemical Development: Synthesis of Pesticides

The structural motif of pyrrolo[3,4-c]pyridine is valuable in creating new pesticides. Its derivatives can be designed to target specific pests, potentially leading to more effective and environmentally friendly pest control solutions .

Material Science: Precursor for Polycarbonates

This compound could be used in the preparation of polycarbonates, a group of thermoplastic polymers that are widely used in engineering. These materials are known for their durability and high impact resistance, making them suitable for various applications, including in electronics, construction, and automotive industries .

properties

IUPAC Name

4-chloro-6-methyl-2-[(4-methylphenyl)methyl]pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-9-3-5-11(6-4-9)8-19-15(20)12-7-10(2)18-14(17)13(12)16(19)21/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYOYFVZSLFLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=NC(=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384031
Record name 4-Chloro-6-methyl-2-[(4-methylphenyl)methyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

CAS RN

261363-76-2
Record name 4-Chloro-6-methyl-2-[(4-methylphenyl)methyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261363-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-2-[(4-methylphenyl)methyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
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4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
Reactant of Route 6
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4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione

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